RR-Src (trifluoroacetate salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RR-Src (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the use of trifluoroacetic acid to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: Industrial production of RR-Src (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices .
Chemical Reactions Analysis
Types of Reactions: RR-Src (trifluoroacetate salt) primarily undergoes phosphorylation reactions. It is a substrate for epidermal growth factor-mediated tyrosine phosphorylation .
Common Reagents and Conditions: The phosphorylation reactions typically require the presence of kinases and adenosine triphosphate (ATP) under physiological conditions .
Major Products: The major product of these reactions is the phosphorylated form of RR-Src, which can be used to study various signaling pathways .
Scientific Research Applications
Chemistry: In chemistry, RR-Src (trifluoroacetate salt) is used as a model substrate to study the kinetics and mechanisms of kinase-catalyzed phosphorylation reactions .
Biology: In biological research, it is used to investigate the role of tyrosine phosphorylation in cellular signaling processes .
Medicine: In medical research, RR-Src (trifluoroacetate salt) is used to study the effects of kinase inhibitors, which are potential therapeutic agents for diseases such as cancer .
Industry: In the pharmaceutical industry, it is used in the development and testing of new kinase inhibitors .
Mechanism of Action
RR-Src (trifluoroacetate salt) exerts its effects by serving as a substrate for tyrosine kinases. The phosphorylation of the tyrosine residue within the peptide sequence is a key step in the activation of various signaling pathways . This process involves the transfer of a phosphate group from ATP to the tyrosine residue, mediated by the kinase enzyme .
Comparison with Similar Compounds
- RR-Src (acetate salt)
- RR-Src (hydrochloride salt)
Uniqueness: The trifluoroacetate salt form of RR-Src is unique due to its high solubility in organic solvents and its stability under various conditions . This makes it particularly useful in biochemical assays and industrial applications .
Properties
Molecular Formula |
C66H107F3N22O23 |
---|---|
Molecular Weight |
1633.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H106N22O21.C2HF3O2/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95;3-2(4,5)1(6)7/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74);(H,6,7)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-;/m0./s1 |
InChI Key |
OSZFOKWAQDVJJB-YQYPCEDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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